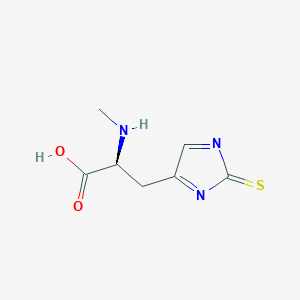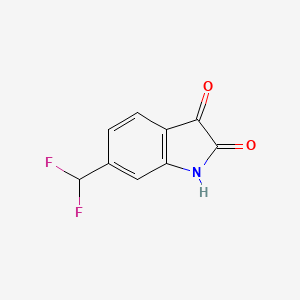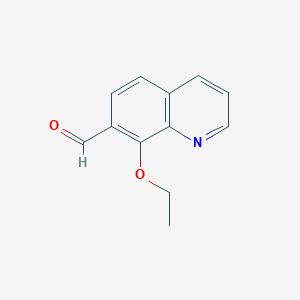
3-(Dimethoxymethyl)-1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethoxymethyl)-1,6-naphthyridine: is a heterocyclic compound that features a naphthyridine core with a dimethoxymethyl substituent at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethyl)-1,6-naphthyridine typically involves the reaction of 1,6-naphthyridine with dimethoxymethane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the reaction.
化学反応の分析
Types of Reactions: 3-(Dimethoxymethyl)-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced naphthyridine derivatives.
科学的研究の応用
Chemistry: In chemistry, 3-(Dimethoxymethyl)-1,6-naphthyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to interact with biological molecules makes it a valuable tool for probing biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 3-(Dimethoxymethyl)-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
1,6-Naphthyridine: The parent compound without the dimethoxymethyl group.
3-Methoxymethyl-1,6-naphthyridine: A similar compound with a single methoxymethyl group.
3-(Dimethylamino)methyl-1,6-naphthyridine: A related compound with a dimethylamino group instead of the dimethoxymethyl group.
Uniqueness: 3-(Dimethoxymethyl)-1,6-naphthyridine is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it valuable for various applications in research and industry.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
3-(dimethoxymethyl)-1,6-naphthyridine |
InChI |
InChI=1S/C11H12N2O2/c1-14-11(15-2)9-5-8-6-12-4-3-10(8)13-7-9/h3-7,11H,1-2H3 |
InChIキー |
QHEGYTZIGYYCPM-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CN=C2C=CN=CC2=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol](/img/structure/B11900898.png)
![Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-](/img/structure/B11900906.png)
![1-(6,7-Dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11900908.png)
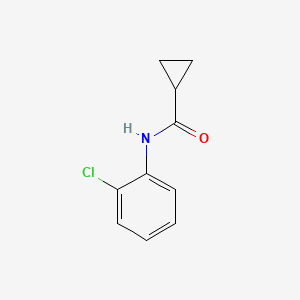
![Furo[3,4-b]quinoline-1,3-dione](/img/structure/B11900919.png)
![9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)

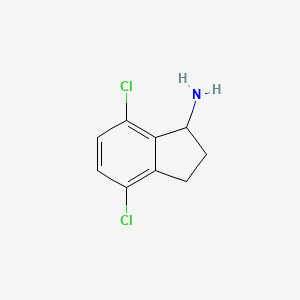
![2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B11900945.png)

